molecular formula C8H7ClINO2 B8347252 Ethyl 6-chloro-5-iodonicotinate

Ethyl 6-chloro-5-iodonicotinate

Cat. No.: B8347252
M. Wt: 311.50 g/mol
InChI Key: YSJAGDWWNXLMCJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-iodonicotinate is a pyridine derivative featuring chlorine and iodine substituents at the 6- and 5-positions, respectively, and an ethyl ester group at the 3-position. This compound is a critical intermediate in pharmaceutical synthesis, particularly for anti-infective agents, as demonstrated in large-scale trifluoromethylation reactions . Its molecular formula is C₉H₇ClINO₂, with a molecular weight of 315.52 g/mol (calculated). The iodine substituent enhances its reactivity in cross-coupling reactions, such as copper-mediated C−X functionalization, enabling the introduction of trifluoromethyl groups .

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

ethyl 6-chloro-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3

InChI Key

YSJAGDWWNXLMCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Nicotinates

Methyl 6-Chloro-5-Iodonicotinate (CAS 365413-29-2)
  • Molecular Formula: C₈H₅ClINO₂
  • Molecular Weight : 301.49 g/mol
  • Key Differences :
    • The methyl ester group (vs. ethyl) reduces steric hindrance and slightly lowers molecular weight.
    • Reactivity: Similar iodine-mediated cross-coupling utility but may exhibit faster reaction kinetics due to smaller ester size .
    • Price : Priced at $10–15/kg (99% purity) , making it marginally cheaper than ethyl analogs.
Ethyl 6-Chloronicotinate (CAS 49608-01-7)
  • Molecular Formula: C₈H₈ClNO₂
  • Molecular Weight : 185.61 g/mol
  • Key Differences :
    • Lacks the 5-iodo substituent, limiting its use in halogen-selective reactions.
    • Safety : Classified as a skin/eye irritant (Category 2) and respiratory hazard , whereas iodonicotinates may have distinct toxicity profiles due to iodine’s higher atomic mass.

Cyano-Substituted Analogs

Ethyl 6-Chloro-5-Cyanonicotinate (CAS 856165-97-4)
  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • Key Differences: The cyano group (vs. iodo) is strongly electron-withdrawing, enhancing electrophilic reactivity in nucleophilic substitutions. Applications: More suited for nitrile-based transformations (e.g., hydrolysis to carboxylic acids) .
Ethyl 6-Chloro-5-Cyano-2-Methylnicotinate (CAS 64119-42-2)
  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol

Nitro- and Amino-Substituted Derivatives

Ethyl 4,6-Dichloro-5-Nitronicotinate (CAS 154012-15-4)
  • Molecular Formula : C₈H₆Cl₂N₂O₄
  • Molecular Weight : 265.05 g/mol
  • Key Differences :
    • The nitro group (electron-withdrawing) and dual chloro substituents enhance electrophilicity but may reduce stability under basic conditions .
Ethyl 4-Amino-6-Chloro-5-Fluoronicotinate (CAS 2454397-74-9)
  • Molecular Formula : C₈H₈ClFN₂O₂
  • Molecular Weight : 218.61 g/mol
  • Key Differences: Amino group (electron-donating) and fluorine substituent improve metabolic stability in drug candidates, contrasting with iodine’s role in cross-coupling .

Fluorinated and Acetylated Derivatives

Ethyl 6-Acetyl-2-Chloro-5-Fluoronicotinate
  • Molecular Formula: Not explicitly provided (estimated C₁₀H₉ClFNO₄)
  • Key Differences :
    • Acetyl group introduces ketone functionality, enabling condensation reactions. Fluorine enhances lipophilicity, impacting bioavailability .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound Not provided C₉H₇ClINO₂ 315.52 6-Cl, 5-I, 3-COOEt Trifluoromethylation via CuI/KF
Mthis compound 365413-29-2 C₈H₅ClINO₂ 301.49 6-Cl, 5-I, 3-COOMe Lower cost, similar cross-coupling
Ethyl 6-chloro-5-cyanonicotinate 856165-97-4 C₉H₇ClN₂O₂ 210.62 6-Cl, 5-CN, 3-COOEt Nitrile-based transformations
Ethyl 4-amino-6-chloro-5-fluoronicotinate 2454397-74-9 C₈H₈ClFN₂O₂ 218.61 4-NH₂, 6-Cl, 5-F, 3-COOEt Improved metabolic stability

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 6-chloro-5-iodonicotinate, and how can reaction reproducibility be ensured?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions, such as copper-mediated trifluoromethylation (e.g., using CuI and KF in polar aprotic solvents like NMP at elevated temperatures (~120°C)) . To ensure reproducibility:

  • Document precise stoichiometry, catalyst loading, and reaction time.
  • Use inert atmosphere conditions to prevent iodide oxidation.
  • Validate purity via HNMR and HPLC (>98% purity threshold recommended) .
  • Publish detailed supplementary protocols, including safety measures for handling exothermic steps .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to confirm the ester group (δ ~4.3 ppm for -OCH2_2CH3_3) and iodopyridine backbone. Compare with PubChem-computed data for validation .
  • Mass Spectrometry : Confirm molecular weight (297.48 g/mol) via HRMS .
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer :

  • Store in dark, airtight containers under inert gas (N2_2 or Ar) to prevent photodegradation and moisture absorption .
  • Maintain temperatures at 2–8°C; avoid freeze-thaw cycles to prevent decomposition .
  • Monitor stability via periodic TLC or HPLC over 6–12 months .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in kilogram-scale syntheses?

  • Methodological Answer :

  • Process Engineering : Use controlled addition of reagents (e.g., methyl chlorodifluoroacetate) to minimize side reactions .
  • Solvent Selection : Optimize NMP-to-water ratios during workup to enhance crystallization efficiency .
  • Catalyst Recycling : Explore CuI recovery methods (e.g., filtration of reaction slurries with aqueous oxalic acid) to reduce costs .

Q. What analytical strategies resolve contradictions in mechanistic studies of cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use 13^{13}C-labeled reagents to trace reaction pathways (e.g., iodine displacement vs. ester hydrolysis).
  • Kinetic Profiling : Conduct time-resolved in-situ IR or Raman spectroscopy to identify rate-determining steps .
  • Computational Modeling : Apply DFT calculations to compare activation energies of proposed mechanisms .

Q. How can researchers validate the biological activity of derivatives synthesized from this compound?

  • Methodological Answer :

  • Target Identification : Use molecular docking to prioritize enzyme targets (e.g., bacterial efflux pumps for anti-infective applications) .
  • In Vitro Assays : Screen derivatives against bacterial/fungal strains (MIC testing) with positive/negative controls .
  • Metabolic Stability : Perform hepatic microsome assays to assess pharmacokinetic liabilities .

Q. What methods address data inconsistencies in regioselectivity studies of this compound functionalization?

  • Methodological Answer :

  • Competitive Experiments : Compare reactivity of chloro vs. iodo substituents under identical conditions.
  • X-ray Crystallography : Resolve ambiguous regiochemistry in final products .
  • Meta-Analysis : Cross-reference datasets from analogous nicotinate derivatives to identify systematic biases .

Methodological Best Practices

  • Data Validation : Use PubChem, DSSTox, and peer-reviewed protocols (e.g., EPA guidelines) to verify chemical data .
  • Safety Protocols : Adopt hazard controls (e.g., P280 gloves, fume hoods) for iodine handling .
  • Reproducibility : Follow ICMJE standards for documenting reagents, instruments, and statistical methods .

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